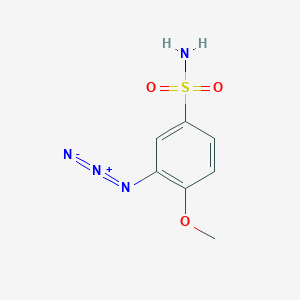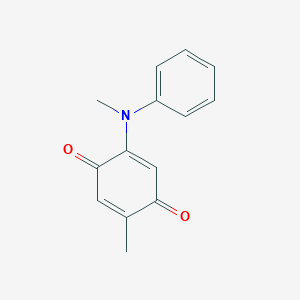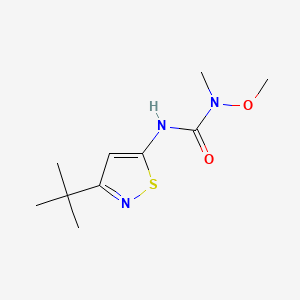
N'-(3-tert-Butyl-5-isothiazolyl)-N-methoxy-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-tert-Butyl-5-isothiazolyl)-N-methoxy-N-methylurea is a synthetic organic compound characterized by the presence of an isothiazole ring substituted with a tert-butyl group, and a urea moiety substituted with methoxy and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-tert-Butyl-5-isothiazolyl)-N-methoxy-N-methylurea typically involves the reaction of 3-tert-butyl-5-isothiazolylamine with N-methoxy-N-methylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(3-tert-Butyl-5-isothiazolyl)-N-methoxy-N-methylurea may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N’-(3-tert-Butyl-5-isothiazolyl)-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The isothiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
N’-(3-tert-Butyl-5-isothiazolyl)-N-methoxy-N-methylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of N’-(3-tert-Butyl-5-isothiazolyl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The isothiazole ring and urea moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N’-(3-tert-Butyl-5-isothiazolyl)-N,N-diethylurea
- (2S)-N-(3-tert-butyl-5-isothiazolyl)-1-(4-oxanyl)-2-azetidinecarboxamide
- (2S)-N-(3-tert-butyl-5-isothiazolyl)-1-(4-chlorophenyl)-5-oxo-2-pyrrolidinecarboxamide
Uniqueness
N’-(3-tert-Butyl-5-isothiazolyl)-N-methoxy-N-methylurea is unique due to its specific substitution pattern on the isothiazole ring and the presence of both methoxy and methyl groups on the urea moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
95882-64-7 |
|---|---|
分子式 |
C10H17N3O2S |
分子量 |
243.33 g/mol |
IUPAC名 |
3-(3-tert-butyl-1,2-thiazol-5-yl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)7-6-8(16-12-7)11-9(14)13(4)15-5/h6H,1-5H3,(H,11,14) |
InChIキー |
PNGMJJUDEOUWQT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NSC(=C1)NC(=O)N(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


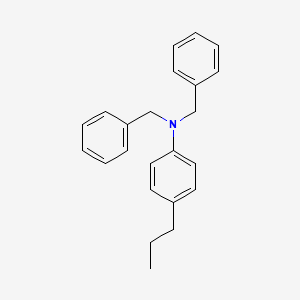
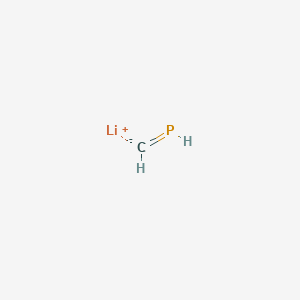
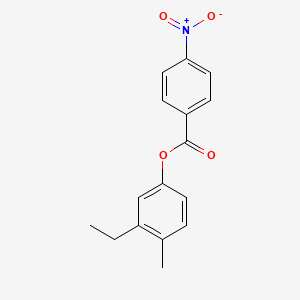
![2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B14364095.png)
silane](/img/structure/B14364102.png)
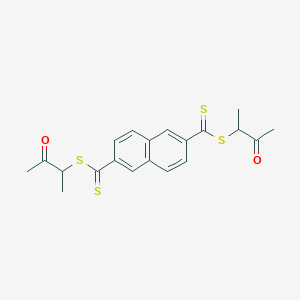
![2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid](/img/structure/B14364104.png)
![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)
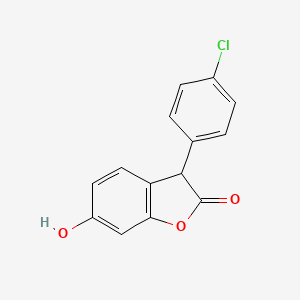
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester](/img/structure/B14364118.png)
![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)
![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)
